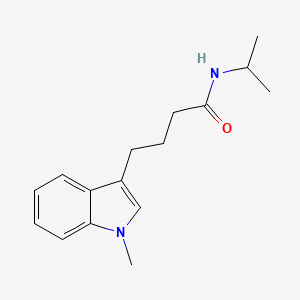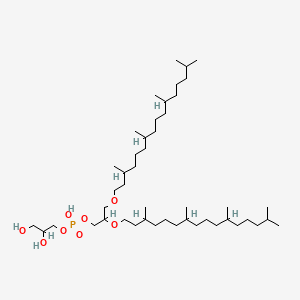![molecular formula C18H28Cl2NO3P B1226724 Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid is a dichlorobenzene.
Aplicaciones Científicas De Investigación
GABAB Receptor Antagonism
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid, as part of a class of novel GABAB receptor antagonists, has been studied for its interactions with the GABAB receptor. Research demonstrated that these compounds, including CGP 54626 which is structurally similar, exhibit high potency in antagonizing the GABAB receptor, significantly affecting the Kd values in the hemisected rat spinal cord preparation. This indicates potential applications in neurological studies related to the GABAB receptor (Brugger et al., 1993).
Binding Characteristics as GABAB Agonist
The compound, as a selective GABAB receptor agonist, has been explored through binding experiments using various radioligands. Studies showed that gamma-hydroxybutyric acid (GHB) and similar compounds, including those with the cyclohexylmethylphosphinic acid structure, demonstrate selective agonist activity at GABAB receptors. This suggests potential applications in research focusing on GABAB receptor functionality and its pharmacological modulation (Mathivet et al., 1997).
Implications in Neuropharmacology
The antagonistic effects of similar compounds on baclofen-induced depression of synaptic currents in spinal dorsal horn neurons have been investigated. These studies provide insights into the neuropharmacological applications of cyclohexylmethylphosphinic acid derivatives, particularly in the context of modulating synaptic transmission in the spinal cord (Blake et al., 1993).
Chemical Synthesis and Materials Science
Beyond neuropharmacological applications, compounds with cyclohexane structures, similar to cyclohexylmethylphosphinic acid, have been synthesized and studied for their properties in materials science. These studies involve the synthesis of polyamides using cyclohexane-based monomers, demonstrating potential applications in polymer science and materials engineering (Yang et al., 1999).
Propiedades
Nombre del producto |
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid |
|---|---|
Fórmula molecular |
C18H28Cl2NO3P |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24) |
Clave InChI |
JGGVBBYJRQOPPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)




![[8-[2-(2-Methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B1226659.png)

![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)
![N-tert-butyl-2-[(2-chloro-1-oxoethyl)-(2-furanylmethyl)amino]-2-(4-chlorophenyl)acetamide](/img/structure/B1226662.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)
